molecular formula C₂₁H₂₆O₆ B1148183 Prednisolone-21-Carboxylic Acid CAS No. 61549-70-0

Prednisolone-21-Carboxylic Acid

Cat. No.: B1148183
CAS No.: 61549-70-0
M. Wt: 374.43
Attention: For research use only. Not for human or veterinary use.
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Description

Prednisolone-21-Carboxylic Acid is a derivative of prednisolone, a glucocorticoid used for its anti-inflammatory and immunosuppressive properties This compound is characterized by the presence of a carboxylic acid group at the 21st position of the prednisolone molecule

Mechanism of Action

Target of Action

Prednisolone-21-Carboxylic Acid, like Prednisolone, primarily targets glucocorticoid receptors (GRs) . These receptors play a crucial role in the regulation of various physiological processes, including immune response and inflammation .

Mode of Action

This compound interacts with its targets by binding to specific glucocorticoid receptors in the cytoplasm of target cells . This binding forms glucocorticoid receptor complexes, which then translocate to the nucleus and interact with the DNA, influencing the transcription of target genes . This interaction leads to changes in the expression of proteins that mediate the compound’s anti-inflammatory, immunosuppressive, anti-neoplastic, and vasoconstrictive effects .

Biochemical Pathways

The biochemical pathways affected by this compound are primarily related to inflammation and immune response. The compound’s interaction with glucocorticoid receptors leads to the suppression of pro-inflammatory genes and the promotion of anti-inflammatory genes . This modulation affects various biochemical pathways, leading to downstream effects such as reduced inflammation and suppressed immune response .

Pharmacokinetics

This compound, similar to Prednisolone, exhibits concentration-dependent non-linear pharmacokinetics . It can be reversibly metabolized to prednisone, which is then metabolized to various metabolites . These metabolic processes influence the compound’s Absorption, Distribution, Metabolism, and Excretion (ADME) properties, impacting its bioavailability .

Result of Action

The molecular and cellular effects of this compound’s action are primarily related to its anti-inflammatory and immunosuppressive effects . By modulating the expression of various genes, the compound can reduce inflammation, suppress immune response, and exert anti-neoplastic and vasoconstrictive effects .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, factors such as pH and temperature can affect the compound’s stability and activity . Additionally, the compound’s action can also be influenced by the physiological environment, including the presence of other compounds and the state of the target cells .

Biochemical Analysis

Biochemical Properties

Prednisolone-21-Carboxylic Acid plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. One of the key enzymes it interacts with is 11β-Hydroxysteroid dehydrogenase (11β-HSD), which is involved in the interconversion of active and inactive glucocorticoids . This interaction is crucial for regulating the local concentration of active glucocorticoids in tissues. Additionally, this compound can bind to glucocorticoid receptors, influencing gene expression and protein synthesis .

Cellular Effects

This compound affects various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been shown to regulate the expression of genes involved in glucose metabolism, cell cycle, apoptosis, and inflammation . In immune cells, it can suppress the production of pro-inflammatory cytokines, thereby reducing inflammation .

Molecular Mechanism

The molecular mechanism of this compound involves binding to glucocorticoid receptors in the cytoplasm of target cells. This complex then translocates to the nucleus, where it interacts with DNA to modify gene transcription . The compound can upregulate the expression of anti-inflammatory proteins and repress the expression of pro-inflammatory proteins. Additionally, it inhibits the synthesis of prostaglandins by blocking the arachidonic acid pathway .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound is relatively stable when stored at -20°C, but it can degrade over time if not stored properly . Long-term studies have shown that prolonged exposure to this compound can lead to changes in cellular function, such as altered gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it can effectively reduce inflammation and modulate immune responses without significant adverse effects . At high doses, it can cause toxic effects, such as hyperglycemia, muscle wasting, and immunosuppression . Threshold effects have been observed, where the therapeutic benefits plateau and adverse effects become more pronounced at higher doses .

Metabolic Pathways

This compound is involved in several metabolic pathways. It is metabolized by enzymes such as 11β-HSD, which converts it to its active form . The compound can also influence metabolic flux and metabolite levels by regulating the expression of genes involved in glucose and lipid metabolism . This regulation can lead to changes in energy balance and metabolic homeostasis.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can bind to transport proteins, such as corticosteroid-binding globulin (CBG), which facilitates its distribution to target tissues . The compound can also interact with membrane transporters, increasing its permeability across cell membranes . This interaction affects its localization and accumulation within specific tissues.

Subcellular Localization

This compound is localized in various subcellular compartments, including the cytoplasm and nucleus. Its activity and function are influenced by its subcellular localization. For example, its binding to glucocorticoid receptors in the cytoplasm is a critical step for its subsequent translocation to the nucleus . Post-translational modifications, such as phosphorylation, can also affect its targeting to specific compartments .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Prednisolone-21-Carboxylic Acid typically involves the following steps:

    Starting Material: Prednisone acetate is used as the starting material.

    Protective Reactions: Sequential 3, 20-keto protective reactions are carried out.

    Reduction Reaction: 11-keto reduction reaction is performed.

    Esterification: 21-hydroxyl esterification reaction is conducted.

    Deprotection: 3, 20-keto deprotection reaction is carried out.

    Hydrolysis: 21-acetic ester hydrolysis reaction is performed to obtain this compound.

Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. The process involves the use of mixed solvents and inert gases to prevent the formation of byproducts during hydrolysis .

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, converting hydroxyl groups to ketones.

    Reduction: Reduction reactions can convert ketones back to hydroxyl groups.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by others.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens and nucleophiles are commonly employed.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group at the 21st position can yield a ketone, while reduction can revert it back to a hydroxyl group .

Comparison with Similar Compounds

    Prednisolone: A glucocorticoid with similar anti-inflammatory properties but without the carboxylic acid group at the 21st position.

    Methylprednisolone: Another glucocorticoid with a methyl group at the 6th position, used for its potent anti-inflammatory effects.

    Dexamethasone: A more potent glucocorticoid with a fluorine atom at the 9th position.

Uniqueness: Prednisolone-21-Carboxylic Acid is unique due to the presence of the carboxylic acid group at the 21st position, which can influence its binding affinity and metabolic stability. This modification can result in different pharmacokinetic and pharmacodynamic properties compared to other glucocorticoids .

Properties

IUPAC Name

3-[(8R,9S,10R,13S,14R,17R)-11,17-dihydroxy-10,13-dimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-yl]-2-hydroxy-3-oxopropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28O7/c1-20-7-5-12(23)9-11(20)3-4-13-14-6-8-22(29,18(26)17(25)19(27)28)21(14,2)10-15(24)16(13)20/h5,7,9,13-17,24-25,29H,3-4,6,8,10H2,1-2H3,(H,27,28)/t13-,14-,15?,16-,17?,20+,21+,22+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FICRVHUOJZUSPV-TZAHIGRSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CC(C3C(C1CCC2(C(=O)C(C(=O)O)O)O)CCC4=CC(=O)C=CC34C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12CC([C@H]3[C@@H]([C@H]1CC[C@@]2(C(=O)C(C(=O)O)O)O)CCC4=CC(=O)C=C[C@]34C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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